molecular formula C23H21ClFN3OS B2828520 1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450343-45-0

1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2828520
CAS RN: 450343-45-0
M. Wt: 441.95
InChI Key: RPRWBBZQBFJVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H21ClFN3OS and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,5-diaryl pyrazole derivatives showing significant antimicrobial activity against a variety of bacterial and fungal strains. These compounds, synthesized by modifying the active amide group of pyrazole and characterized by various spectroscopic techniques, exhibit promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

Structural Characterization and Analysis

Another study focused on the synthesis and structural characterization of isostructural compounds related to the chemical of interest. These compounds, after being synthesized in high yields, underwent crystallization from dimethylformamide, producing samples suitable for single crystal diffraction studies. The findings contribute to a deeper understanding of the molecular structures and potential applications of these compounds in various scientific fields (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Cytotoxic Evaluation Against Cancer Cell Lines

A novel series of pyrazole-1-carboxamide analogues was synthesized and evaluated for their cytotoxicity against breast cancer cell lines. Among these compounds, one exhibited significant cytotoxicity, comparable to that of standard drugs, against the MCF-7 cancer cell line. This research highlights the potential of these compounds in the development of new anticancer therapies (Ahsan et al., 2018).

Antiviral and Anticancer Activities

Further studies include the synthesis of new pyrazole- and isoxazole-based heterocycles, showing potential antiviral activities against Herpes simplex virus type-1 (HSV-1) and cytotoxic activities against cancer cell lines. These findings open new avenues for the development of antiviral and anticancer agents, underscoring the versatility of pyrazole derivatives in therapeutic applications (Dawood et al., 2011).

Anti-inflammatory and Analgesic Properties

Research on 4H-thieno[3,4-c]pyrazole derivatives has shown remarkable anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities in animal models. These properties suggest the potential of such compounds for the development of new therapeutic agents aimed at treating inflammation and pain (Menozzi et al., 1992).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3OS/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-9-7-17(25)8-10-18/h3-10H,1-2,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRWBBZQBFJVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.